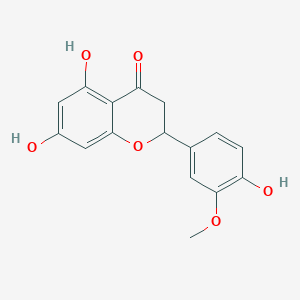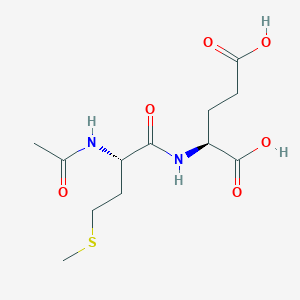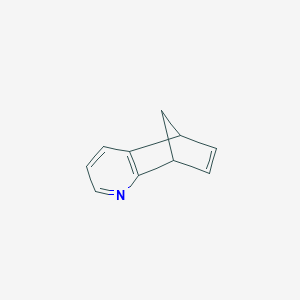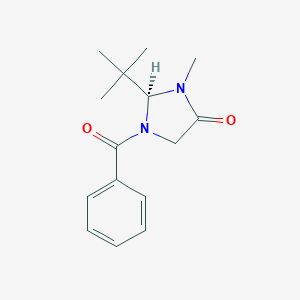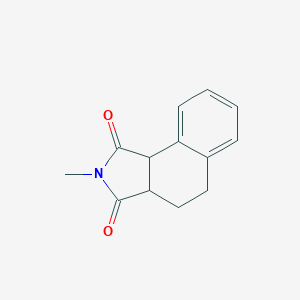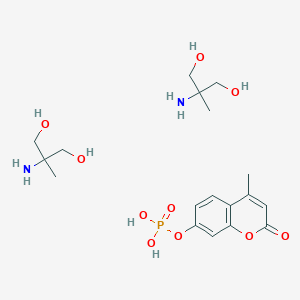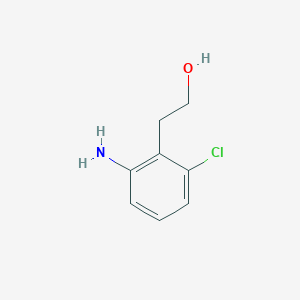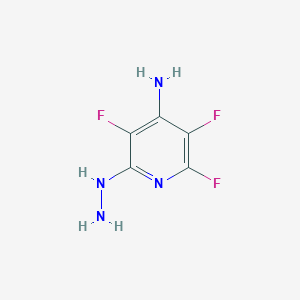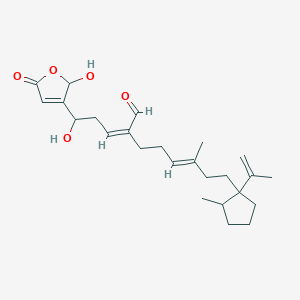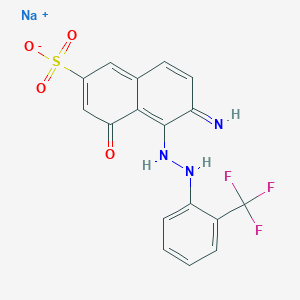
Acid red 337
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid Red 337 is a type of dye used extensively in the textile industry . It is a red powder that is odorless . The chemical formula of this compound is C17H11F3N3NaO4S .
Synthesis Analysis
The production of this compound involves the use of orthanilic acid, gamma acid, and N-methylcyclohexylamine. The process includes diazotisation, azo coupling, and sulfonamide formation .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C17H11F3N3NaO4S . Its molar mass is 433.34 g/mol .
Chemical Reactions Analysis
This compound has been used in the synthesis of mesoporous silica from natural clay. This material was used for the removal of this compound from aqueous solutions and the treatment of real industrial textile effluent . In another study, a bacterial strain, Bacillus megaterium, was found capable of degrading this compound .
Physical And Chemical Properties Analysis
This compound is a red, odorless powder . It has a molecular weight of 433.34 . It is soluble in water and can be harmful if swallowed .
Wissenschaftliche Forschungsanwendungen
Adsorption Studies :
- AR337's adsorption on fish scales was optimized at a pH of 2.0, 30°C temperature, and 1 g/L adsorbent concentration (Alici, Altinci, Uzunoğlu, & Özer, 2013).
- Activated carbons derived from apple wood, peach stone, and hydrolyzed wool showed effectiveness in removing AR337 from aqueous solutions (Cretescu, Lupascu, Buciscanu, Bălău-Mîndru, & Soreanu, 2017).
Photostability Enhancement :
- Co-intercalation of AR337 and a UV absorbent into layered double hydroxides significantly enhanced the photostability and influenced the color of the hybrid pigment (Li, Qian, Feng, Feng, Tang, & Yang, 2014).
Biosorption and Biodegradation :
- Bacillus megaterium KY848339.1 was found to degrade AR337 dye in textile wastewater, removing 91% of dye concentration within 24 hours (Ewida, El-Sesy, & Abou Zeid, 2019).
- The biosorption of AR337 on Enteromorpha prolifera was explored, revealing exothermic nature with optimum pH and temperature values for effective adsorption (Özer, Akkaya, & Turabik, 2005).
Wastewater Treatment :
- The sonocatalytic degradation of Acid Red B, which is related to AR337, demonstrated that inorganic oxidants and nano-sized ZnO powder could significantly enhance the degradation process (Wang, Jiang, Zhang, Xie, Lv, Li, Deng, & Zhang, 2009).
Textile Applications :
- CDAB-modified Aspergillus oryzae showed higher biosorption capacities for AR337 from wastewater than unmodified biosorbents, indicating its potential in dye removal processes (Yang, Jin, Wang, Wang, Jia, & Zhao, 2011).
Color and Stability Analysis :
- The study on the co-intercalation of AR337 for pigment color enhancement revealed the impact on stability and color variations which are crucial in various applications, particularly in textiles and dyes (Li et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
67786-14-5 |
|---|---|
Molekularformel |
C17H12F3N3NaO4S |
Molekulargewicht |
434.3 g/mol |
IUPAC-Name |
sodium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C17H12F3N3O4S.Na/c18-17(19,20)11-3-1-2-4-13(11)22-23-16-12(21)6-5-9-7-10(28(25,26)27)8-14(24)15(9)16;/h1-8,24H,21H2,(H,25,26,27); |
InChI-Schlüssel |
YNNKCKNBHRWWTR-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NNC2=C3C(=CC(=CC3=O)S(=O)(=O)[O-])C=CC2=N.[Na+] |
SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N.[Na+] |
Kanonische SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)O)N.[Na] |
Synonyme |
sodium 6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]naphthalene-2-sulphonate; 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-2-(trifluoromethyl)phenylazo-, monosodium salt; Aminyl Red E-FRL; Fab Rinyl Red GL; Nylanthrene Red B-NG; Nylosan Red E-2G |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



